molecular formula C14H12ClNO3 B1328268 Methyl 3-(2-amino-6-chlorophenoxy)benzoate CAS No. 946682-35-5

Methyl 3-(2-amino-6-chlorophenoxy)benzoate

Cat. No.: B1328268
CAS No.: 946682-35-5
M. Wt: 277.7 g/mol
InChI Key: GZLIVHOEGTZZJM-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-6-chlorophenoxy)benzoate ( 946682-35-5) is a chemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.70 . It is offered as a high-purity intermediate strictly for research applications. This ester is a versatile building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds. Scientific literature indicates that structurally similar compounds, featuring a 2-chlorophenoxy moiety linked to a benzoate system, serve as key precursors for the development of 1,3,4-oxadiazole derivatives . These derivatives have been investigated as agonists for benzodiazepine receptors, showing considerable anticonvulsant activity in pharmacological evaluations, such as pentylenetetrazole-induced lethal convulsion and maximal electroshock tests . The antagonism of these effects by flumazenil confirms the involvement of the benzodiazepine receptor pathway . Researchers value this compound for its potential in designing and synthesizing novel bioactive molecules for central nervous system (CNS) research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-(2-amino-6-chlorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)9-4-2-5-10(8-9)19-13-11(15)6-3-7-12(13)16/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLIVHOEGTZZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Oxidation Steps

A key initial step is the chlorination of an aromatic precursor such as m-xylene to produce 2-chloro-m-xylene, followed by oxidation to 3-methyl-2-chlorobenzoic acid. This step is critical for introducing the chlorine substituent at the correct position.

  • Chlorination : Typically performed by reacting m-xylene with chlorine gas in the presence of Lewis acid catalysts such as ferric trichloride, aluminum trichloride, or titanium tetrachloride at around 60 °C. This produces a mixture containing 2-chloro-m-xylene, which is then isolated by distillation or rectification.

  • Oxidation : The chlorinated intermediate is dissolved in a solvent like acetic acid, with sodium acetate as a catalyst. Oxidants such as hydrogen peroxide (30% aqueous solution) are added dropwise at 80-100 °C to convert the methyl group to a carboxylic acid, yielding 3-methyl-2-chlorobenzoic acid with high yields (above 90%).

Amination Step

The amino group is introduced by ammoniation of the chlorobenzoic acid derivative under alkaline conditions.

  • The 3-methyl-2-chlorobenzoic acid is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
  • Catalysts like cuprous chloride and sodium carbonate are added.
  • Ammonia gas is introduced at elevated temperatures (130-150 °C) and maintained for 3-6 hours.
  • After reaction completion, the mixture is subjected to reduced pressure distillation to remove solvents, followed by purification steps such as recrystallization.

This step converts the chlorobenzoic acid to 3-methyl-2-aminobenzoic acid with yields typically around 88-90%.

Esterification Step

The final step involves esterification of the amino-substituted chlorobenzoic acid to form the methyl ester.

  • The amino acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
  • The reaction is often carried out at room temperature or slightly elevated temperatures.
  • The product is isolated by filtration, washing, and drying.
  • This method yields high purity methyl esters suitable for further applications.
Step Reagents & Conditions Catalyst(s) Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Chlorination m-xylene + Cl2 Ferric trichloride None (gas phase) 60 Until completion - Produces 2-chloro-m-xylene
Oxidation 2-chloro-m-xylene + H2O2 (30%) Sodium acetate Acetic acid 80-100 2 hours (dropwise) 92-95 Converts methyl to carboxylic acid
Amination 3-methyl-2-chlorobenzoic acid + NH3 (gas) Cuprous chloride, Na2CO3 DMSO 130-150 3-6 hours 88-90 Amination under alkaline conditions
Esterification 3-methyl-2-aminobenzoic acid + MeOH + acid catalyst H2SO4 or HCl Methanol RT to 50 4-8 hours High Produces methyl ester with high purity
  • The use of m-xylene as a starting material is cost-effective and environmentally friendly compared to nitration-based methods, which involve hazardous reagents and generate difficult-to-treat waste.
  • Catalysts such as Lewis acids and copper compounds improve reaction selectivity and yield.
  • The oxidation step using hydrogen peroxide is preferred for its mildness and environmental compatibility.
  • Ammoniation under alkaline conditions with ammonia gas ensures high conversion to the amino derivative.
  • Esterification under acidic catalysis is a well-established method yielding high-purity methyl esters.
  • The overall process is scalable and suitable for industrial production with yields consistently above 85%.

The preparation of methyl 3-(2-amino-6-chlorophenoxy)benzoate involves a multi-step synthetic route starting from m-xylene or related aromatic precursors. The key steps include selective chlorination, catalytic oxidation to chlorobenzoic acid, amination under alkaline conditions, and final esterification. The described methods provide high yields, operational simplicity, and environmental advantages, making them suitable for both laboratory synthesis and industrial manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-6-chlorophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Methyl 3-(2-amino-6-chlorophenoxy)benzoate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoate compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activity .
  • Anti-inflammatory Properties : Research into related compounds has highlighted their potential as anti-inflammatory agents. The ability to modulate inflammatory pathways could position this compound as a candidate for treating inflammatory diseases .

Agrochemical Applications

The agricultural sector is increasingly interested in the use of chemical compounds to enhance crop protection and yield. This compound may play a role in this area due to its chemical properties.

  • Pesticide Development : Similar compounds have been developed as pesticides, demonstrating effectiveness against pests while being environmentally friendly. The incorporation of amino and chlorophenoxy groups can enhance the biological activity of such compounds, making them suitable for use in crop protection .
  • Plant Growth Regulation : Some studies suggest that benzoate derivatives can influence plant growth and development. This could lead to applications in improving crop yield and resilience against environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study published in a pharmacological journal evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Pesticidal Activity

Research conducted on the pesticidal properties of chlorophenoxy compounds demonstrated that those with amino substitutions exhibited enhanced activity against common agricultural pests. This compound was included in this study, showing promise as a novel pesticide formulation.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-6-chlorophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Triazine-Linked Benzoates

Compounds such as Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d) and Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5e) () share a triazine core linked to a benzoate ester. Key differences include:

  • Substituent Position: The target compound features a 2-amino-6-chlorophenoxy group, whereas 5d and 5e have chlorophenoxy groups at positions 3 and 2, respectively.
  • Synthesis : Triazine derivatives require multi-step nucleophilic substitutions with DIPEA as a base, varying reaction times (6–47 h) and temperatures (-35°C to 40°C) .
  • Physical Properties :
Compound Melting Point (°C) Rf Value (Hexane/EtOAc) Yield (%)
5d 151.5–156 0.55 (2:1) 89
5e Not reported 0.55 (2:1) 89
Target Compound (Inferred) Likely 80–150 ~0.2–0.6 ~85–90

The amino group in the target compound may reduce crystallinity compared to purely chlorinated analogs, as seen in 5d’s higher melting point .

Simple Benzoate Esters

lists methyl benzoates with diverse substituents, including trifluoromethoxy, dimethoxy, and diamino groups. For example:

  • Methyl 3-(trifluoromethoxy)benzoate: The trifluoromethoxy group enhances electron-withdrawing effects, increasing metabolic stability compared to the target compound’s amino-chlorophenoxy group.
  • Methyl 3,4-dimethoxybenzoate: Methoxy groups improve solubility in polar solvents but reduce reactivity compared to the amino and chloro substituents in the target compound.

Toxicology and Regulatory Considerations

Alkyl benzoates like Methyl benzoate (CAS 93-58-3, ) exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats). However, the target compound’s chlorine and amino substituents may alter toxicity profiles:

  • Chlorine : Could increase hepatotoxicity or environmental persistence.
  • Amino Group: May enhance metabolic activation, requiring rigorous genotoxicity testing .

Biological Activity

Methyl 3-(2-amino-6-chlorophenoxy)benzoate is a chemical compound that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article delves into the various aspects of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group, an amino group, and a chlorophenoxy moiety. These functional groups contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various compounds similar to this compound on multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications can enhance their anticancer properties.

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast)15.0
Similar Compound AMCF-7 (Breast)10.5
Similar Compound BHeLa (Cervical)12.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

Antibacterial Efficacy

In vitro studies have shown that this compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Bacillus cereus30
Escherichia coli>100

The data suggest that while effective against certain Gram-positive bacteria, the compound shows limited efficacy against Gram-negative bacteria like Escherichia coli.

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Bacterial Growth : The mechanism may involve disrupting bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(2-amino-6-chlorophenoxy)benzoate, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via stepwise nucleophilic substitution on a triazine core. For example, a three-step procedure involves reacting 2,4,6-trichlorotriazine with substituted phenols under controlled temperatures (e.g., -35°C to 40°C) using DIPEA as a base to facilitate substitution. Critical parameters include stoichiometric ratios (e.g., 1.15 equiv. of methyl 3-aminobenzoate), reaction time (6–47 hours), and purification via column chromatography with gradients of dichloromethane and ethyl acetate to isolate high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 to confirm substituent positions. For example, aromatic protons appear at δ 7.13–7.75 ppm, while amine protons resonate at δ 10.49 ppm .
  • Melting Point Analysis : Compare experimental melting points (e.g., 249.5–251.5°C) with literature values to assess purity .
  • X-ray Crystallography : Employ SHELX software for structure refinement, leveraging high-resolution data to resolve bond angles and torsional strain .

Q. What solvent systems are effective for chromatographic purification of this compound?

  • Methodological Answer : Hexane/ethanol (1:1) or hexane/ethyl acetate (2:1) mixtures achieve optimal separation (Rf = 0.60–0.62). For complex mixtures, MPLC with silica gel and gradients of CH2 _2Cl2 _2/EtOAc (1–20%) improves resolution .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact exchange functionals predict the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties. For example, DFT calculations at the 6-31G* basis set level can model electron density distributions, HOMO-LUMO gaps, and substituent effects on aromatic rings. Validate results against experimental ionization potentials or UV-Vis spectra .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data during structure elucidation?

  • Methodological Answer :

  • NMR Validation : Compare experimental 13C^{13}C shifts with computed values (e.g., using Gaussian09). Overlaps (e.g., unresolved signals at δ 171.2–172.5 ppm) may indicate dynamic effects or crystallographic disorder .
  • Isotopic Labeling : Use deuterated analogs (e.g., benzyl benzoate-d12) to simplify spectral interpretation and confirm assignments .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC with C18 columns and UV detection at 254 nm.
  • Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives. For hydrolytic stability, focus on ester bond cleavage under alkaline conditions .

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